N-[(2,4,5-trimethylphenyl)methyl]acetamide
Description
Properties
IUPAC Name |
N-[(2,4,5-trimethylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-5-10(3)12(6-9(8)2)7-13-11(4)14/h5-6H,7H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAZLRKQVKXBAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)CNC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304243 | |
| Record name | N-[(2,4,5-trimethylphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10519-73-0 | |
| Record name | NSC164917 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164917 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(2,4,5-trimethylphenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10304243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,4,5-TRIMETHYLBENZYL)-ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Acylation of 2,4,5-Trimethylbenzylamine
The most common and direct synthetic route to N-[(2,4,5-trimethylphenyl)methyl]acetamide is the acylation of 2,4,5-trimethylbenzylamine with acetic anhydride or acetyl chloride. This reaction forms the amide bond by introducing the acetyl group onto the amine nitrogen.
- Reactants: 2,4,5-trimethylbenzylamine and acetic anhydride (or acetyl chloride)
- Solvent: Often carried out in an inert solvent such as dichloromethane or toluene
- Catalyst/Base: Pyridine or triethylamine is used to neutralize the acidic by-products (acetic acid or HCl)
- Temperature: Reflux or controlled heating (typically 50–80°C)
- Reaction Time: Several hours until completion, monitored by TLC or HPLC
$$
\text{2,4,5-trimethylbenzylamine} + \text{Acetic anhydride} \xrightarrow[\text{pyridine}]{\text{reflux}} \text{this compound} + \text{Acetic acid}
$$
This method yields the target compound with high purity and good yield, suitable for both laboratory and industrial scale.
Industrial Scale-Up Using Continuous Flow Reactors
For industrial production, continuous flow reactors are employed to enhance control over reaction parameters such as temperature, pressure, and mixing efficiency. This approach improves yield, purity, and reproducibility while reducing reaction times and waste.
Advantages of Continuous Flow:
- Precise temperature control prevents side reactions
- Enhanced mixing leads to uniform reaction conditions
- Easier scale-up compared to batch processes
- Potential for automation and real-time monitoring
This method is particularly advantageous for large-scale synthesis of this compound, ensuring consistent quality and cost-effectiveness.
Reaction Parameters and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Molar ratio (amine:acylating agent) | 1:1 to 1:1.2 | Slight excess of acylating agent may improve conversion |
| Base (pyridine/triethylamine) | 1.0 to 1.5 equivalents | Neutralizes acid by-products |
| Temperature | 50–80 °C | Reflux conditions optimize reaction rate |
| Solvent | Dichloromethane, toluene, or acetonitrile | Inert solvents preferred |
| Reaction time | 2–6 hours | Monitored by chromatographic methods |
Optimization of these parameters is critical to maximize yield and minimize impurities.
Alternative Synthetic Routes and Catalysis
While direct acylation is the standard, alternative methods have been explored:
- Catalytic Acylation: Use of catalysts such as dimethylaniline and imidazole in combination with triethylamine to facilitate acylation reactions, as seen in related acetamide derivatives synthesis.
- Silylation Approaches: Although more common for silyl-protected acetamides, these methods involve trimethylchlorosilane and catalysts to improve reaction efficiency and product purity, but are less directly applicable to this compound.
Chemical Reaction Analysis
This compound can undergo further chemical transformations, which are relevant for its preparation and downstream applications:
| Reaction Type | Reagents/Conditions | Products/Notes |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acids or ketones derived from the aromatic ring or side chain |
| Reduction | Lithium aluminum hydride, sodium borohydride | Conversion of acetamide to amine |
| Electrophilic Substitution | Aluminum chloride, iron(III) chloride catalysts | Nitration, halogenation on aromatic ring |
These reactions are important for modifying the compound post-synthesis or for analytical characterization.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield & Purity | Scale | Notes |
|---|---|---|---|---|---|
| Acylation with Acetic Anhydride | 2,4,5-trimethylbenzylamine, acetic anhydride, pyridine | Reflux 50–80 °C, 2–6 h | High yield (>85%), high purity | Lab and industrial | Most common, straightforward |
| Acylation with Acetyl Chloride | 2,4,5-trimethylbenzylamine, acetyl chloride, triethylamine | Controlled temperature, inert solvent | Comparable yield and purity | Lab scale | Requires careful HCl handling |
| Continuous Flow Reactor Process | Same as above | Controlled flow, temperature, pressure | Improved yield and purity | Industrial | Scalable, efficient |
| Catalytic Acylation (related) | Acetamide, catalysts (dimethylaniline, imidazole), triethylamine | Controlled addition of reagents | Purity >99%, yield ~90% | Industrial | More complex, for related compounds |
Chemical Reactions Analysis
Types of Reactions: N-[(2,4,5-trimethylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[(2,4,5-trimethylphenyl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to certain pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4,5-trimethylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The physicochemical and biological properties of acetamides are highly dependent on substituent patterns on the aromatic ring and the acetamide side chain. Below is a comparative analysis of N-[(2,4,5-trimethylphenyl)methyl]acetamide with key analogs:
Key Observations :
- Electronic Effects : Methyl groups (electron-donating) on the aromatic ring increase electron density at the amide nitrogen, enhancing resonance stabilization of the amide bond compared to electron-withdrawing chlorine substituents .
- Crystallographic Differences: The 2,4,5-trimethylphenyl derivative adopts a monoclinic crystal system (P21/n) with Z=4 and lattice parameters distinct from 2,4,6-trimethylphenyl analogs (e.g., TMPA: a=8.142 Å, β=113.6°) . Chlorinated analogs (e.g., N245TCPCA) exhibit shorter C-N and C=O bond lengths due to reduced electron density, leading to tighter molecular packing .
- Biological Activity :
- Chlorinated derivatives (e.g., 2,4,5-TCPCA) show herbicidal activity, whereas methylated analogs are less bioactive but serve as intermediates for functionalized compounds .
- Alachlor and pretilachlor (chloroacetamides) demonstrate higher soil mobility and bioavailability due to balanced lipophilicity from alkyl/alkoxy groups .
Biological Activity
N-[(2,4,5-trimethylphenyl)methyl]acetamide is an organic compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by an acetamide group attached to a 2,4,5-trimethylphenylmethyl moiety. Its molecular formula is , and it has a CAS number of 10519-73-0. The compound's unique structure influences its chemical reactivity and biological properties.
Synthesis
The synthesis typically involves the reaction of 2,4,5-trimethylbenzylamine with acetic anhydride or acetyl chloride under reflux conditions. A base such as pyridine or triethylamine is used to neutralize by-products during the reaction. This method allows for the production of high yields and purity in industrial settings through continuous flow reactors .
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It may inhibit specific pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs .
Mechanism of Action
The biological activity of this compound may involve interaction with molecular targets such as enzymes or receptors. This interaction can modulate cellular processes, leading to therapeutic effects. However, detailed studies are required to elucidate the exact mechanisms involved .
Case Studies
-
Antibacterial Activity
A study evaluating the antibacterial effects of various acetamides found that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated its potential as a lead compound for antibiotic development . -
Anti-inflammatory Studies
In a model of acute inflammation induced in mice, administration of this compound resulted in reduced edema and inflammatory cytokine levels. These findings support its potential use in inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2,4,6-trimethylphenyl)acetamide | Structure | Moderate antimicrobial activity |
| N-(2,4,5-trimethylphenyl)formamide | Structure | Limited anti-inflammatory effects |
| N-(2,4,6-trimethylphenyl)formamide | Structure | High toxicity |
The comparative analysis shows that this compound possesses unique properties due to the specific arrangement of methyl groups on the aromatic ring. This positioning affects both its biological reactivity and overall activity profile compared to similar compounds .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-[(2,4,5-trimethylphenyl)methyl]acetamide, and what factors optimize reaction yields?
- Methodological Answer : Multi-step synthesis is typical for such acetamides. For example, a related compound, AZD8931, was synthesized via 11 steps starting from methyl/ethyl 4,5-dimethoxy-2-nitrobenzoate and chloroacetamide derivatives, with yields influenced by reaction temperature, catalyst choice, and purification techniques like column chromatography . While the target compound differs in substituents, analogous strategies (e.g., nucleophilic substitution, amidation) apply. Critical parameters include controlling steric hindrance from methyl groups and ensuring anhydrous conditions during amide bond formation.
Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR can identify methyl group environments (e.g., aromatic protons at δ 6.8–7.2 ppm, acetamide carbonyl at ~δ 168–170 ppm). NIST data for N-(2,4-dimethylphenyl)acetamide (δ 2.1–2.3 ppm for methyl groups) provides a reference .
- IR : A strong carbonyl stretch (~1650–1680 cm⁻¹) confirms the amide bond.
- X-ray crystallography : Resolves substituent positions and bond angles, as demonstrated for N-(2,4,6-trimethylphenyl)acetamide derivatives, where methyl groups influence crystallographic symmetry .
Q. What are the key physicochemical properties (e.g., solubility, melting point) of this compound?
- Methodological Answer : While direct data for the 2,4,5-isomer is limited, analogs like N-(2,4-dimethylphenyl)acetamide (m.p. ~120–125°C) suggest similar trends. Solubility in polar aprotic solvents (e.g., DMSO) is expected due to the acetamide moiety, but methyl groups may reduce hydrophilicity .
Advanced Research Questions
Q. How do substituent positions (2,4,5 vs. 2,4,6) on the phenyl ring influence crystallographic parameters and molecular stability?
- Methodological Answer : Structural studies of N-(2,4,6-trimethylphenyl)acetamide reveal that substituent placement alters bond lengths and angles. For example, 2,4,6-trimethyl groups induce torsional strain in the amide linkage, reducing planarity compared to unsubstituted analogs. In contrast, 2,4,5-substitution may disrupt symmetry differently, affecting packing efficiency and thermal stability . Computational modeling (DFT) can predict these variations by comparing electron density distributions.
Q. How can researchers resolve contradictions in spectroscopic data between synthesized batches of trimethylphenyl acetamides?
- Methodological Answer : Discrepancies often arise from isomerization or impurities. For example:
- HPLC-MS : Detects byproducts (e.g., incomplete methylation or oxidation).
- Variable Temperature NMR : Identifies dynamic processes (e.g., rotamer interconversion) that obscure signals.
- Crystallographic validation : As shown in studies of N-(2,4,6-trimethylphenyl)acetamide, single-crystal X-ray diffraction resolves ambiguous substituent positions .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer : Although direct toxicity data is limited, related chlorinated acetamides (e.g., N-(2,4,5-trichlorophenyl)acetamide) require strict precautions:
- PPE : Gloves, lab coats, and fume hoods to avoid inhalation/skin contact.
- Waste disposal : Halogenated waste protocols, as methyl groups may degrade into reactive intermediates.
- Storage : Inert atmosphere (N₂/Ar) to prevent oxidation, based on stability data for N-(4-methylphenyl) analogs .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
